1-Benzyl-4-piperidinophthalazine
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Overview
Description
1-Benzyl-4-piperidinophthalazine is a chemical compound with the molecular formula C20H21N3 and a molecular weight of 303.4 g/mol . It is primarily used in research settings and is not intended for human or veterinary use . The compound features a piperidine ring bonded to a phthalazine moiety, with a benzyl group attached to the nitrogen atom of the piperidine ring.
Scientific Research Applications
1-Benzyl-4-piperidinophthalazine has diverse applications in scientific research, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and as a reagent in organic synthesis.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research into its pharmacological properties and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Future Directions
Research into 1-Benzyl-4-piperidinophthalazine and related compounds is ongoing, with studies exploring their potential applications in various fields. For example, derivatives of similar compounds have shown promise as potent BRD4 inhibitors with anti-breast cancer activity . Additionally, modifications of drugs like donepezil, which have a similar structure to this compound, are being explored for their potential in treating neurodegenerative disorders .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-4-piperidinophthalazine is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting AChE, the compound increases the concentration of acetylcholine, enhancing cholinergic transmission .
Mode of Action
This compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft . The compound’s activity is enhanced by the presence of an alkyl or phenyl group at the nitrogen atom of benzamide .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, AChE breaks down acetylcholine into choline and acetate. When ache is inhibited, acetylcholine accumulates in the synaptic cleft, prolonging its action on postsynaptic receptors . This results in enhanced cholinergic transmission, which can have various downstream effects depending on the specific location within the nervous system .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the cerebral cortex and hippocampus of rats . This increase in acetylcholine can enhance memory and cognitive function, making the compound potentially useful in the treatment of conditions like Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
It is known to be used in pharmaceutical testing , suggesting that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Given its use in pharmaceutical testing , it is likely that it influences cell function in some way, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
The synthesis of 1-Benzyl-4-piperidinophthalazine can be achieved through various synthetic routes. One common method involves the reaction of 4-piperidone or its hydrochloride salt with alkylbenzyl halides via nucleophilic substitution . This reaction typically requires specific conditions, such as the use of a suitable solvent and controlled temperature, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-piperidinophthalazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives, while reduction could produce various piperidine-based compounds.
Comparison with Similar Compounds
1-Benzyl-4-piperidinophthalazine can be compared to other similar compounds, such as:
1-Benzyl-4-piperidone: This compound shares a similar piperidine structure but lacks the phthalazine moiety.
Phthalazine derivatives: These compounds contain the phthalazine core but may have different substituents, leading to varied chemical and biological properties.
The uniqueness of this compound lies in its combined piperidine and phthalazine structure, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-benzyl-4-piperidin-1-ylphthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3/c1-3-9-16(10-4-1)15-19-17-11-5-6-12-18(17)20(22-21-19)23-13-7-2-8-14-23/h1,3-6,9-12H,2,7-8,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NELQVCLPPTUHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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